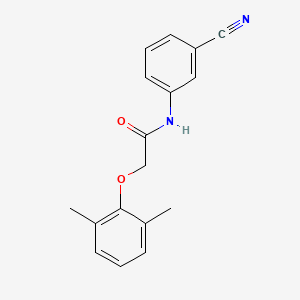
N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide, also known as CPDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Studies have shown that this compound exhibits anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Mecanismo De Acción
N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of specific enzymes involved in these processes. Specifically, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis, as well as the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of tumor cell growth and proliferation, the suppression of pro-inflammatory cytokines, and the reduction of oxidative stress. Additionally, this compound has been shown to have a protective effect on the liver and kidneys, suggesting that it may have potential as a therapeutic agent for the treatment of liver and kidney diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide is its specificity for MMPs, which makes it a promising candidate for the development of anti-tumor and anti-inflammatory drugs. However, this compound has some limitations for lab experiments, including its low solubility in water and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several potential future directions for research on N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to elucidate the mechanisms underlying this compound's effects on the liver and kidneys, as well as its potential therapeutic applications for liver and kidney diseases. Finally, research on the synthesis and modification of this compound may lead to the development of more effective and efficient methods for producing this compound.
Métodos De Síntesis
N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide can be synthesized using a multi-step procedure that involves the reaction of 2,6-dimethylphenol with chloroacetyl chloride to form 2,6-dimethylphenyl chloroacetate. The resulting compound is then reacted with potassium cyanide to form the cyanoacetate ester, which is subsequently reacted with 3-bromobenzonitrile to produce this compound.
Propiedades
IUPAC Name |
N-(3-cyanophenyl)-2-(2,6-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-5-3-6-13(2)17(12)21-11-16(20)19-15-8-4-7-14(9-15)10-18/h3-9H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQZMIRIQXUASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

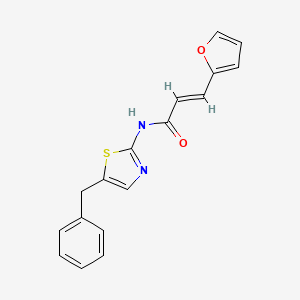

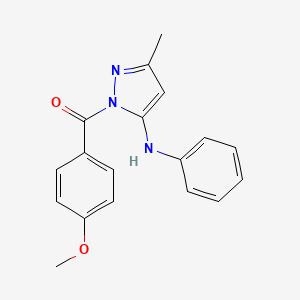

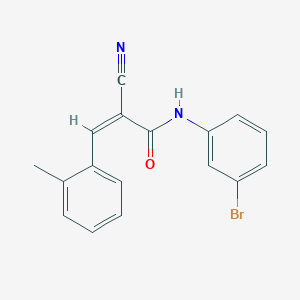

![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5804568.png)
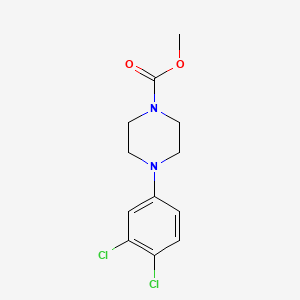
![1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5804580.png)
![5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5804588.png)
![{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5804624.png)
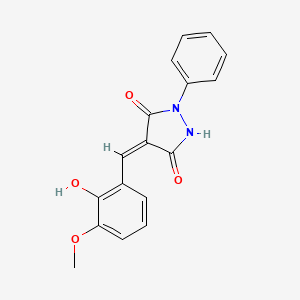
![tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5804633.png)
![N-(3-chloro-4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5804640.png)